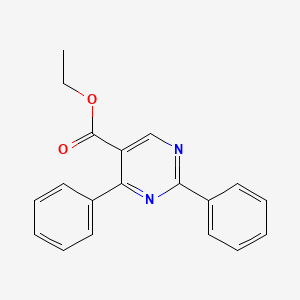![molecular formula C21H28N6O B3154589 (S)-2-(1-(3-ethyl-7-((pyridin-3-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-5-yl)piperidin-2-yl)ethanol CAS No. 779353-02-5](/img/structure/B3154589.png)
(S)-2-(1-(3-ethyl-7-((pyridin-3-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-5-yl)piperidin-2-yl)ethanol
概要
説明
CDK-IN-6は、サイクリン依存性キナーゼ(CDK)、特にCDK4およびCDK6に対する阻害効果で知られている化合物です。これらのキナーゼは細胞周期の調節において重要な役割を果たしており、その阻害はがん治療の重要な焦点となっています。 CDK-IN-6は、細胞周期停止およびアポトーシス誘導によるがん細胞の増殖を停止させる可能性について、前臨床試験で有望な結果を示しています .
作用機序
CDK-IN-6は、CDK4およびCDK6のATP結合部位に結合することにより、そのキナーゼ活性を阻害することによって効果を発揮します。この阻害は、細胞周期のG1期からS期への進行における重要なステップである、網膜芽細胞腫タンパク質(Rb)のリン酸化を防ぎます。その結果、細胞は細胞周期を進めることができず、細胞周期停止およびアポトーシスにつながります。 CDK-IN-6の分子標的は、がん細胞でしばしば調節不全となるCDK4/6-Rb経路を含みます .
準備方法
合成経路と反応条件
CDK-IN-6の合成は、通常、縮合、環化、官能基修飾など、一連の有機反応を伴います反応条件には、通常、高い収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用が含まれます .
工業生産方法
CDK-IN-6の工業生産には、効率を最大化し、コストを最小限に抑えるために最適化された反応条件を用いた大規模合成が含まれる場合があります。連続フロー合成や自動化反応器などの技術は、バルクで化合物を製造するために使用できます。 結晶化やクロマトグラフィーなどの精製方法は、高純度の最終製品を得るために使用されます .
化学反応解析
反応の種類
CDK-IN-6は、次のようないくつかの種類の化学反応を起こします。
酸化: この反応は、化合物の官能基を変性させる可能性があり、その活性を変化させる可能性があります。
還元: 還元反応は、特定の官能基を変性させるために使用でき、化合物の安定性または活性を向上させます。
置換: 置換反応、特に求核置換反応は、CDK-IN-6の修飾において一般的であり、その阻害効果を高めることができるさまざまな置換基を導入します.
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤などがあります。 反応条件には、通常、目的の変換を確実に実行するために、制御された温度、不活性雰囲気、および特定の溶媒が含まれます .
生成される主な生成物
これらの反応から生成される主な生成物は、通常、官能基が修飾されたCDK-IN-6の誘導体です。 これらの誘導体は、CDK4およびCDK6に対する阻害活性と選択性のレベルが異なり、さらなる研究と開発のためのさまざまな化合物を提供します .
科学研究への応用
CDK-IN-6は、次のような幅広い科学研究への応用があります。
化学反応の分析
Types of Reactions
CDK-IN-6 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability or activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions are typically derivatives of CDK-IN-6 with modified functional groups. These derivatives can exhibit different levels of inhibitory activity and selectivity towards CDK4 and CDK6, providing a range of compounds for further study and development .
科学的研究の応用
CDK-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of CDK inhibitors and to develop new derivatives with improved properties.
Biology: Employed in cell biology studies to investigate the role of CDKs in cell cycle regulation and to explore the effects of CDK inhibition on cellular processes.
Medicine: Investigated as a potential therapeutic agent for the treatment of various cancers, particularly those characterized by dysregulated CDK activity.
類似化合物との比較
CDK-IN-6は、CDK阻害剤として知られる化合物のクラスに属します。類似の化合物には以下が含まれます。
パルボシクリブ: 乳がんの治療に使用される、よく知られたCDK4/6阻害剤です。CDK-IN-6と同様の作用機序を共有していますが、薬物動態特性や副作用プロファイルが異なる場合があります。
リボシクリブ: 乳がん治療に臨床応用されている別のCDK4/6阻害剤です。CDK-IN-6と同様の構造をしていますが、選択性と効力は異なる場合があります。
CDK-IN-6は、特定の構造的特徴と結合親和性において独自であり、他のCDK阻害剤と比較して、選択性と有効性において利点を提供する可能性があります .
特性
IUPAC Name |
2-[(2S)-1-[3-ethyl-7-(pyridin-3-ylmethylamino)pyrazolo[1,5-a]pyrimidin-5-yl]piperidin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O/c1-2-17-15-24-27-19(23-14-16-6-5-9-22-13-16)12-20(25-21(17)27)26-10-4-3-7-18(26)8-11-28/h5-6,9,12-13,15,18,23,28H,2-4,7-8,10-11,14H2,1H3/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKFUJKFJMIJDX-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2N=C(C=C(N2N=C1)NCC3=CN=CC=C3)N4CCCCC4CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2N=C(C=C(N2N=C1)NCC3=CN=CC=C3)N4CCCC[C@H]4CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-(4-fluorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B3154506.png)

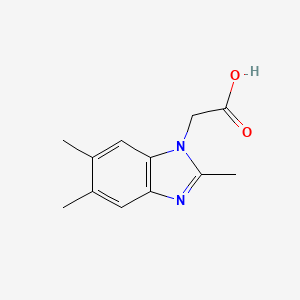
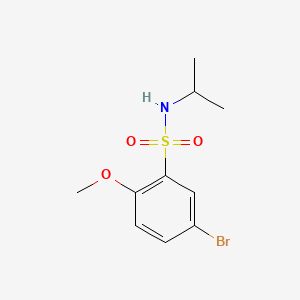
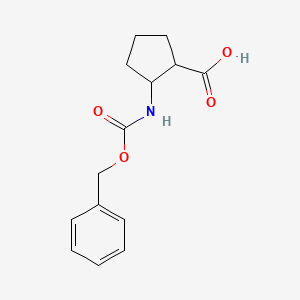
![tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B3154533.png)
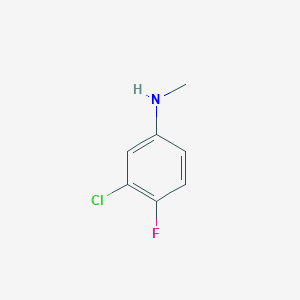
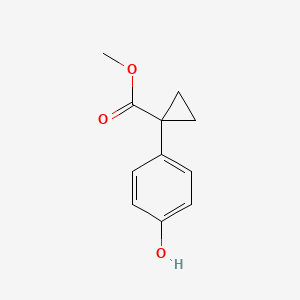
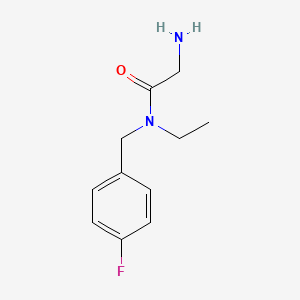
![4-(2H-1,3-Benzodioxol-5-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3154575.png)
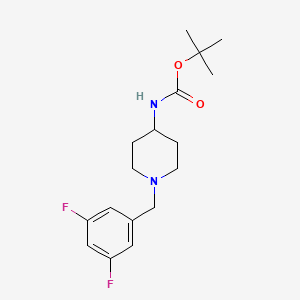
![3-(((5-Chloro-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide](/img/structure/B3154596.png)

